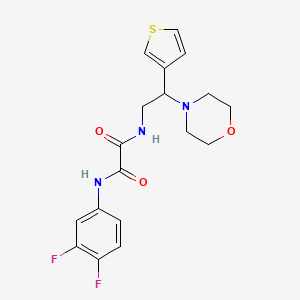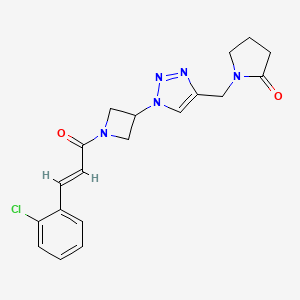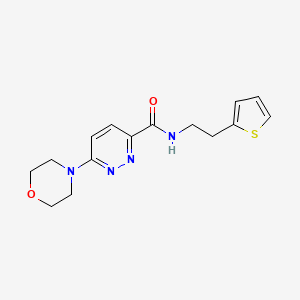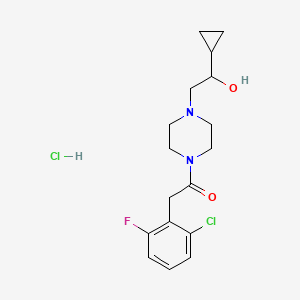![molecular formula C19H20F3N5O B2442405 3-(1H-インドール-3-イル)-N-((6-(トリフルオロメチル)-5,6,7,8-テトラヒドロ-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)メチル)プロパンアミド CAS No. 2034538-98-0](/img/structure/B2442405.png)
3-(1H-インドール-3-イル)-N-((6-(トリフルオロメチル)-5,6,7,8-テトラヒドロ-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)メチル)プロパンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-indol-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C19H20F3N5O and its molecular weight is 391.398. The purity is usually 95%.
BenchChem offers high-quality 3-(1H-indol-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-indol-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
糖尿病治療薬
背景: 糖尿病は、インスリン分泌または作用の欠陥による慢性的な高血糖を特徴とし、世界中で何百万人もの人々に影響を与えています。最も一般的な形態である2型糖尿病は、インスリンの利用が非効率的であるために発生します。血糖値を管理することは非常に重要であり、炭水化物消化酵素の阻害は、これを達成するための重要な役割を果たします。
用途:3-(1H-インドール-3-イル)-N-((6-(トリフルオロメチル)-5,6,7,8-テトラヒドロ-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)メチル)プロパンアミド: とその誘導体は、非競合的α-グルコシダーゼ阻害剤として研究されてきました。これらの化合物は、オリゴ糖および二糖類のα-グルコースへの分解を阻害するα-グルコシダーゼを選択的に阻害します。特に、化合物35は、基準薬であるアカルボースを上回る強力な阻害活性を示しました。 この研究は、2型糖尿病に対する新しい薬物の開発に道を開きます .
エネルギー材料
背景: エネルギー材料は、推進剤、爆発物、および花火に使用されます。安定性、感度、および性能は重要な要素です。
用途: この化合物の縮合トリアゾール骨格、特に3,6-ジアミノ-1H-[1,2,4]トリアゾロ[4,3-b][1,2,4]トリアゾールは、そのエネルギー特性について研究されてきました。その塩は、優れた熱安定性、低い衝撃感度、および摩擦感度を示します。 これらの特性は、それらをエネルギー材料の有望な候補にします .
抗がん剤
背景: がんは依然として世界的な健康上の課題であり、革新的な治療アプローチが必要です。
用途: 3-(1H-インドール-3-イル)-N-((6-(トリフルオロメチル)-5,6,7,8-テトラヒドロ-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)メチル)プロパンアミドの誘導体は、がん細胞株(A549、MCF-7、およびHeLa)およびc-Metキナーゼに対して評価されています。 これらの化合物は、潜在的な抗がん剤として有望です .
特性
IUPAC Name |
3-(1H-indol-3-yl)-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O/c20-19(21,22)13-6-7-16-25-26-17(27(16)11-13)10-24-18(28)8-5-12-9-23-15-4-2-1-3-14(12)15/h1-4,9,13,23H,5-8,10-11H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAJCZBMCOCGCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)CCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-(Phenylsulfonyl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2442322.png)


![4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine](/img/structure/B2442328.png)

![4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2442331.png)

![3-[(4-fluorophenyl)methyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2442333.png)

![2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide](/img/structure/B2442335.png)



![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl propanoate](/img/structure/B2442345.png)
